Cas no 877810-82-7 (1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one)
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one
- Spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one, 1'-(3,4,5-trimethoxybenzoyl)-
- 877810-82-7
- 1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
- F2548-0045
- AKOS024659426
- 1'-(3,4,5-trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- SR-01000022161
- 1'-(3,4,5-trimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
- SR-01000022161-1
-
- Inchi: 1S/C23H25NO6/c1-27-19-12-15(13-20(28-2)21(19)29-3)22(26)24-10-8-23(9-11-24)14-17(25)16-6-4-5-7-18(16)30-23/h4-7,12-13H,8-11,14H2,1-3H3
- InChI Key: YSHCFEDDVAQLRI-UHFFFAOYSA-N
- SMILES: C12(CCN(C(=O)C3=CC(OC)=C(OC)C(OC)=C3)CC1)OC1=CC=CC=C1C(=O)C2
Computed Properties
- Exact Mass: 411.16818752g/mol
- Monoisotopic Mass: 411.16818752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 617
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 74.3Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 623.3±55.0 °C(Predicted)
- pka: -0.89±0.20(Predicted)
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2548-0045-2μmol |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2548-0045-5μmol |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2548-0045-10μmol |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2548-0045-20μmol |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2548-0045-1mg |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2548-0045-2mg |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2548-0045-3mg |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2548-0045-4mg |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2548-0045-5mg |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2548-0045-10mg |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one |
877810-82-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one Related Literature
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one
Chemical Profile of 1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one (CAS No. 877810-82-7) and Its Significance in Modern Research
The compound 1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one, identified by the CAS number 877810-82-7, represents a fascinating molecule with a complex structural framework that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique spirocyclic architecture, coupled with the presence of functional groups such as the 3,4,5-trimethoxybenzoyl moiety and the piperidine ring system, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.
Recent advancements in chemical biology have highlighted the importance of spirocyclic compounds due to their inherent conformational rigidity and potential for binding to biological targets with high specificity. The spiro1-benzopyran core in this compound is particularly noteworthy, as it has been implicated in various pharmacophoric frameworks that exhibit significant biological activity. For instance, derivatives of benzopyran spirocycles have demonstrated utility as kinase inhibitors, antiviral agents, and even in the development of neuroprotective compounds.
The 3,4,5-trimethoxybenzoyl substituent on the molecule introduces a lipophilic character while simultaneously providing metabolic stability through its methoxy groups. This feature is critical in medicinal chemistry, where balance between pharmacokinetic properties such as solubility and metabolic clearance is essential for drug efficacy. The presence of this group also suggests potential interactions with enzymes or receptors that are sensitive to aromatic substitution patterns.
In the context of current research trends, the development of novel scaffolds that combine multiple pharmacophores into a single molecular entity is a key strategy for overcoming resistance mechanisms and enhancing therapeutic outcomes. The 1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one structure exemplifies this approach by integrating both benzopyran and piperidine moieties—a combination that has shown promise in modulating signaling pathways associated with inflammation and cancer.
One particularly intriguing aspect of this compound is its potential interaction with biological targets that exhibit allosteric modulation capabilities. The piperidine ring system is well-known for its ability to engage with protein binding pockets through hydrogen bonding networks and hydrophobic interactions. When combined with the rigid spirocyclic core of the benzopyran unit, this creates a versatile scaffold that can be further modified to optimize binding affinity and selectivity.
The synthesis of such complex molecules often presents significant challenges due to their intricate stereochemistry and multiple functional groups. However, modern synthetic methodologies have made considerable progress in facilitating access to these structures. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled chemists to construct spirocyclic frameworks with high precision. This has opened up new avenues for exploring analogs of 1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one (CAS No. 877810-82-7) that may exhibit enhanced biological activity or improved pharmacokinetic profiles.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of this compound to potential targets. By employing techniques such as docking simulations and molecular dynamics simulations, researchers can predict how the molecule interacts with proteins or nucleic acids at an atomic level. These insights are invaluable for guiding medicinal chemists in designing next-generation derivatives tailored for specific therapeutic applications.
The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs on the market today have their origins in natural products whose structures provided inspiration for synthetic chemists. The complexity of natural product molecules often necessitates innovative synthetic strategies but also rewards researchers with novel chemical entities that exhibit unique biological properties. The structural motifs found in 1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one (CAS No. 877810-82-7) echo some of these natural product paradigms while offering opportunities for further derivatization based on current synthetic capabilities.
In conclusion,1'-(3',4',5'-trimethoxybenzoyl)-3',4'-dihydrospiro[1-benzopyran]-2',4''-piperidine-4-one (CAS No. 877810-82-7) stands as a testament to the ingenuity of medicinal chemists who continuously push the boundaries of molecular design to address unmet medical needs. Its unique structural features make it an attractive scaffold for further exploration into drug discovery pipelines targeting various diseases ranging from cancer to neurodegenerative disorders. As research progresses using advanced synthetic methods alongside computational tools,this compound will undoubtedly play an important role in shaping future therapeutic strategies across academia and industry alike.
877810-82-7 (1'-(3,4,5-trimethoxybenzoyl)-3,4-dihydrospiro1-benzopyran-2,4'-piperidine-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)